6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Overview
Description
“6-Amino-1-butyl-1H-pyrimidine-2,4-dione” is a chemical compound with the molecular formula C8H13N3O21. It has an average mass of 183.208 Da and a monoisotopic mass of 183.100784 Da1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” from the web search results.Molecular Structure Analysis
The molecular structure of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” consists of a pyrimidine ring, which is a bicyclic compound with two nitrogen atoms in each ring2.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” include a density of 1.2±0.1 g/cm3, a boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction of 1.577, molar refractivity of 72.6±0.4 cm3, #H bond acceptors: 6, #H bond donors: 4, #Freely Rotating Bonds: 5, #Rule of 5 Violations: 0, ACD/LogP: 0.23, ACD/LogD (pH 5.5): 0.26, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 30.15, ACD/LogD (pH 7.4): 0.32, ACD/BCF (pH 7.4): 1.01, ACD/KOC (pH 7.4): 34.49, Polar Surface Area: 87 Å2, Polarizability: 28.8±0.5 10-24 cm3, Surface Tension: 53.7±5.0 dyne/cm, Molar Volume: 219.0±5.0 cm34.Scientific Research Applications
Synthesis and Chemical Reactions
Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones : Research demonstrates the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems and bis-pyrimido[4,5-d]pyrimidin-2,4-diones, indicating the compound's utility in creating diverse chemical structures (Hamama et al., 2012).
Diastereoselective Synthesis of Dihydrofuropyrido[2,3-d]pyrimidines : A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines via a domino Knoevenagel condensation–Michael addition–cyclization process has been developed using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione (Ahadi et al., 2014).
Efficient One-Pot Synthesis of New Pyrimido[4,5-d]pyrimidine-2,4-diones : The compound is used in a novel, efficient one-pot synthesis process for new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives (Bazgir et al., 2008).
Pharmaceutical and Biological Research
Antibacterial Activities of Pyrimido[4,5-d]pyrimidine-2,4-diones : A study reports the synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives and their evaluation for antibacterial activities, highlighting its potential in pharmaceutical applications (Bazgir & Azimi, 2013).
Cytotoxic and Antioxidant Activity of Novel Compounds : Research on the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione led to the synthesis of novel compounds with potential cytotoxic and antioxidant activity (Shatokhin et al., 2021).
Supramolecular Chemistry
- Hydrogen-Bonded Supramolecular Assemblies : Studies on pyrimidine derivatives including 6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylsulfamic acid indicate their suitability as ligands for co-crystallization in supramolecular assemblies, useful in advanced material sciences (Fonari et al., 2004).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” from the web search results.
Future Directions
The future directions of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” are not clear from the web search results. However, it’s worth noting that similar compounds have been applied on a large scale in the medical and pharmaceutical fields2. This suggests that “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” may also have potential applications in these areas.
Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to relevant scientific literature or consult with a chemistry expert.
properties
IUPAC Name |
6-amino-1-butylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLKULBTBPLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368622 | |
Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
CAS RN |
53681-49-5 | |
Record name | 6-Amino-1-butyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53681-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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